

Application Notes and Protocols: Synthesis and Application of 8-Azaadenine-Modified Nucleosides

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Compound of Interest

Compound Name: 8-Azaadenine

Cat. No.: B1664206

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Azaadenine nucleosides are a class of purine analogs that have garnered significant interest in medicinal chemistry and chemical biology due to their diverse biological activities. These activities include potent antitumor, antiviral, and enzyme-inhibitory properties.[1][2][3] The replacement of the carbon atom at the 8-position of the purine ring with a nitrogen atom alters the electronic properties and conformation of the nucleoside, leading to unique interactions with biological targets. One of the most well-studied applications of **8-azaadenine** nucleosides is the inhibition of adenosine deaminases, particularly adenosine deaminases that act on RNA (ADARs).[4][5] This document provides detailed protocols for the chemical synthesis of **8-azaadenine**-modified nucleosides, along with their biological applications and relevant pathway diagrams.

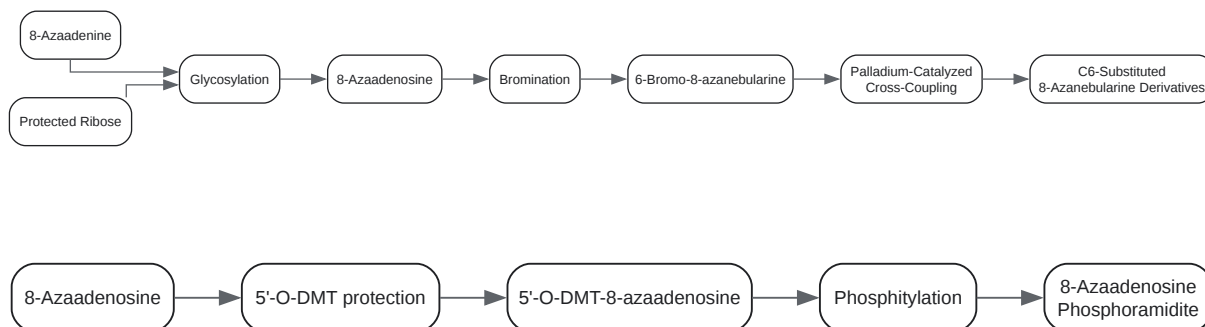
I. Chemical Synthesis of 8-Azaadenine Nucleosides

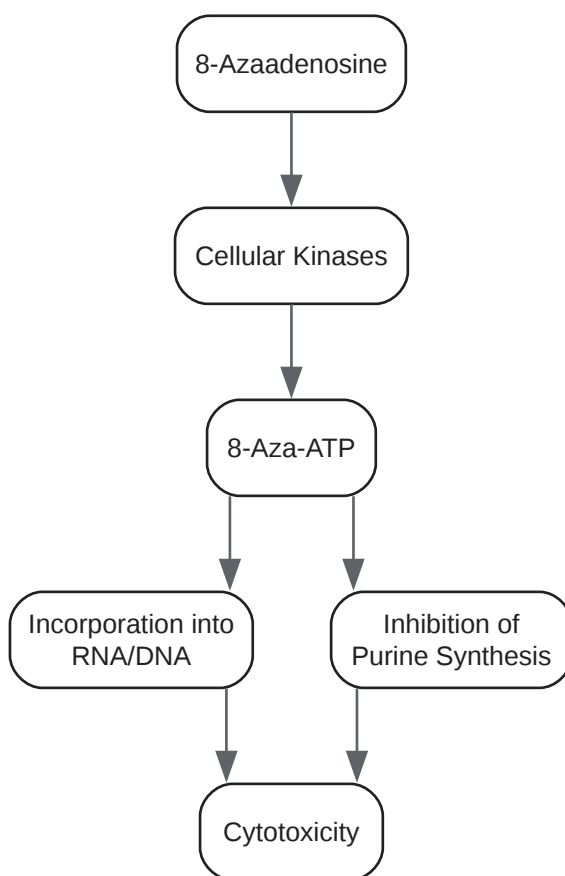
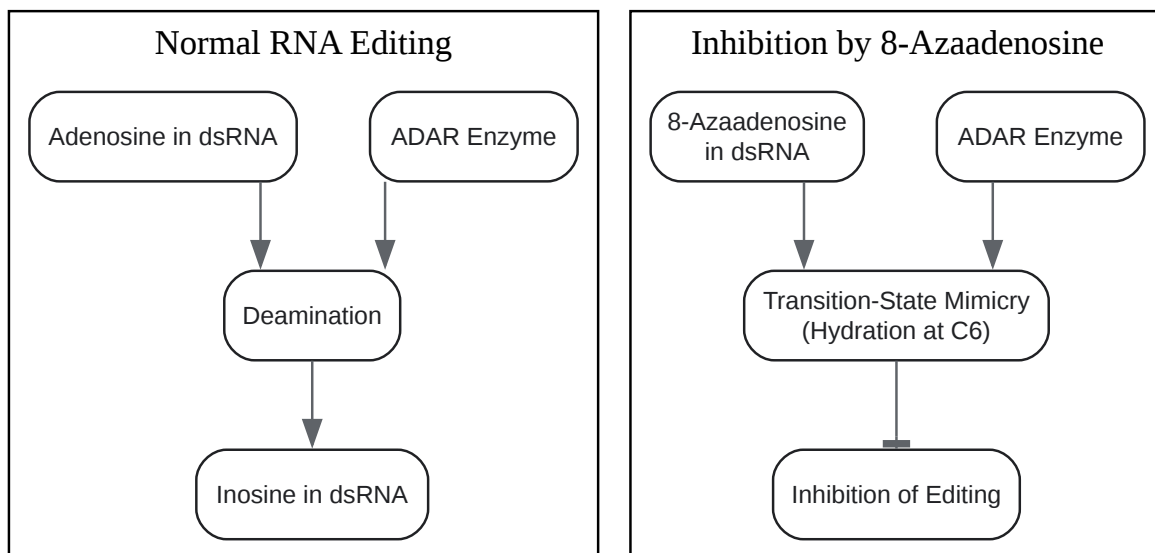
The synthesis of **8-azaadenine** nucleosides can be achieved through various chemical and enzymatic methods. A common strategy involves the glycosylation of an 8-azapurine base or the modification of a pre-existing nucleoside.

Protocol 1: Synthesis of 8-Azanebularine and C6-Substituted Analogs

This protocol describes the synthesis of 8-azanebularine and its C6-substituted derivatives, which are valuable probes for studying RNA-editing enzymes. The key intermediate for C6-modification is 6-bromo-8-azanebularine.

Experimental Workflow:





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